1-BENZYL-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE
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Overview
Description
1-BENZYL-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a methyl-substituted oxazole ring, and a piperazine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-BENZYL-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE involves multiple steps, typically starting with the preparation of the oxazole ring. One common method involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the oxazole ring . The piperazine moiety is then introduced through nucleophilic substitution reactions, often using benzyl halides as the alkylating agents . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-BENZYL-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Scientific Research Applications
1-BENZYL-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-BENZYL-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The piperazine moiety enhances the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
1-BENZYL-4-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)PIPERAZINE can be compared with other piperazine derivatives and oxazole-containing compounds:
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-13-11-15(17-21-13)16(20)19-9-7-18(8-10-19)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIKTHABUBEAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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